1-Allyl-2-butyl-1H-benzimidazole is a heterocyclic compound characterized by its unique structure, which includes an allyl group and a butyl substituent on the benzimidazole ring. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities. The molecular formula for 1-allyl-2-butyl-1H-benzimidazole is , and it has a molecular weight of approximately 216.28 g/mol. The compound's structure allows it to interact with various biological systems, making it a candidate for further research in pharmacology and material sciences.
1-Allyl-2-butyl-1H-benzimidazole is classified as a benzimidazole derivative, which is a class of compounds known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties. The benzimidazole core structure is widely recognized in pharmacology for its ability to mimic nucleotides and other bioactive molecules. Sources of information about this compound include scientific literature, chemical databases like PubChem, and research articles focusing on benzimidazole derivatives .
The synthesis of 1-allyl-2-butyl-1H-benzimidazole can be achieved through several methods, primarily involving the reaction between appropriate precursors under controlled conditions. Common synthetic routes include:
The synthesis often requires precise control over temperature and reaction time to optimize yield and purity. For example, reactions may be conducted under reflux conditions to ensure complete conversion of starting materials. Analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR), and High-Performance Liquid Chromatography (HPLC) are commonly employed to monitor the progress of the reaction and purify the final product .
The molecular structure of 1-allyl-2-butyl-1H-benzimidazole features a fused ring system that includes both an imidazole and a benzene ring. The structural formula can be represented as follows:
Key structural data include bond lengths and angles that can be determined using computational chemistry methods such as Density Functional Theory (DFT). For instance, bond lengths involving nitrogen atoms in the benzimidazole ring are typically around 1.36 Å, while carbon-carbon bonds in the alkyl substituents vary based on steric factors .
1-Allyl-2-butyl-1H-benzimidazole can participate in several types of chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions. Controlled conditions such as temperature and solvent choice are crucial for achieving desired outcomes in these transformations .
The mechanism of action for 1-allyl-2-butyl-1H-benzimidazole is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors within cells. Benzimidazole derivatives often mimic nucleotide structures, allowing them to interfere with nucleic acid synthesis or protein function.
Research indicates that compounds within this class may inhibit certain enzyme activities or modulate receptor interactions, contributing to their observed biological effects . Further studies are required to clarify these mechanisms at a molecular level.
Key physical properties include:
Chemical properties involve reactivity patterns typical of benzimidazole derivatives:
1-Allyl-2-butyl-1H-benzimidazole has several applications:
Benzimidazole derivatives represent a cornerstone of modern medicinal and materials chemistry, with 1-allyl-2-butyl-1H-benzimidazole emerging as a structurally sophisticated variant of this privileged scaffold. Characterized by its N1-allyl and C2-butyl substituents, this compound exemplifies strategic molecular design to exploit synergistic electronic and steric effects. Its synthesis builds upon classical benzimidazole formation methodologies—typically involving condensation of o-phenylenediamines with carbonyl equivalents—followed by regioselective N-alkylation. The allyl group introduces unsaturation for further chemical elaboration, while the butyl chain modulates lipophilicity and conformational behavior. This molecular architecture positions 1-allyl-2-butyl-1H-benzimidazole as a versatile intermediate for pharmaceuticals, agrochemicals, and functional materials, embodying contemporary trends in heterocyclic diversification [4] [5].
The medicinal journey of benzimidazoles began with the recognition of vitamin B₁₂ (cobalamin) in 1948, where a benzimidazole nucleotide coordinates the central cobalt atom. This discovery highlighted the scaffold's biological relevance and spurred synthetic exploration. Early derivatives like thiabendazole (1960s) demonstrated potent anthelmintic activity, establishing benzimidazoles as pharmacologically significant entities. The subsequent development of proton pump inhibitors (PPIs: omeprazole, pantoprazole) revolutionized peptic ulcer treatment, leveraging the benzimidazole core's ability to accumulate in acidic environments and covalently inhibit H⁺/K⁺-ATPase [4] [5].
The 21st century witnessed benzimidazoles transitioning into targeted cancer therapies. Notable examples include dovitinib, a multi-kinase inhibitor targeting vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and platelet-derived growth factor receptor (PDGFR), approved for renal cell carcinoma. Similarly, veliparib exploits the benzimidazole scaffold as a PARP inhibitor for BRCA-mutated cancers. This evolution underscores a strategic shift: from simple substituents (e.g., methyl, methoxy) to complex N1 and C2 modifications—including alkyl, aryl, and allyl groups—enhancing target specificity and pharmacokinetic profiles [5].
Table 1: Evolution of Key Benzimidazole-Based Therapeutics [4] [5]
Era | Compound | Substituents | Therapeutic Application |
---|---|---|---|
1960s | Thiabendazole | C2-thiazolyl | Anthelmintic |
1980s–1990s | Omeprazole | C2-methylsulfinyl; C5-methoxy | Antiulcer (PPI) |
2000s | Dovitinib | N1-methylpiperazine; C2-quinoline | Anticancer (TKI) |
2010s–Present | Veliparib | N1-cyclopropylformamide | Anticancer (PARP inhibitor) |
The C2-butyl group profoundly influences benzimidazole conformation and electronic distribution. Density Functional Theory (DFT) studies of analogous N-butyl-1H-benzimidazole reveal that the butyl chain adopts a gauche conformation relative to the heterocycle, minimizing steric clash. Key bond lengths remain largely unchanged (e.g., C1–N26: 1.386 Å theoretical vs. 1.391 Å experimental; C2–N27: 1.387 Å vs. 1.367 Å), confirming minimal perturbation to core aromaticity. However, the alkyl chain enhances lipophilicity (log P increase ~1.5 units vs. unsubstituted benzimidazole), improving membrane permeability. Non-covalent interactions—particularly van der Waals forces involving the butyl moiety—govern molecular packing in solid states and supramolecular aggregation [2] [3].
In contrast, the N1-allyl substituent (–CH₂–CH=CH₂) introduces electronic anisotropy and synthetic versatility. The allyl group's electron-donating effect (+I effect) elevates electron density at N1, modulating hydrogen-bond acceptor capacity. Critically, the terminal vinyl group offers a site for Michael additions, cycloadditions, or polymerization. This reactivity enables postsynthetic diversification—such as creating ionic liquids via quaternization or crosslinking for material science applications. Spectroscopic analysis (UV-Vis) shows that allyl substitution induces a subtle bathochromic shift (~5–10 nm) compared to alkyl analogs, indicative of extended conjugation via hyperconjugation [2] [4].
Table 2: Structural Parameters of Benzimidazole Derivatives (DFT Calculations vs. Experimental) [2] [3]
Structural Feature | Unsubstituted Benzimidazole (Å/°) | N-Butyl-1H-Benzimidazole (Theoretical, Å/°) | Impact of Substituents |
---|---|---|---|
Bond Length C1–N1 | 1.389 | 1.386 | Minimal change |
Bond Length C2–N3 | 1.385 | 1.387 | Minimal change |
Angle at N1–C7–N3 | 113.4° | 114.3° | Slight distortion |
Butyl C–C Bonds | – | 1.531–1.534 | Flexible alkyl tether |
HOMO-LUMO Energy Gap | ~5.2 eV | ~5.0 eV | Reduced by allyl/butyl |
Benzimidazole’s status as a privileged scaffold stems from its ability to mimic purine nucleobases, enabling interactions with diverse biological targets. Introducing allyl at N1 and butyl at C2 optimizes this core for dual objectives: target engagement and pharmacokinetic refinement. The butyl chain augments affinity for hydrophobic enzyme pockets (e.g., kinase ATP sites), while the allyl group facilitates covalent inhibition or pro-drug design. Structure-Activity Relationship (SAR) studies of N,2,6-trisubstituted derivatives demonstrate that bulky N1-allyl/alkyl groups enhance anticancer potency—compounds bearing N-benzyl or N-allyl moieties exhibit IC₅₀ values of 2.39–10.95 μM against HepG2 and MCF-7 cell lines [4] [5].
This derivative’s versatility extends beyond oncology. The butyl group enables integration into ionic liquids—critical for green chemistry applications—where the benzimidazole acts as a cation precursor. When functionalized with acidic side chains, such liquids catalyze esterification reactions efficiently. Additionally, the allyl handle allows conjugation to biomolecules or solid supports, enabling targeted drug delivery systems. Computational profiling (ADMET) indicates that 1-allyl-2-butyl derivatives align with Lipinski’s rules (molecular weight <400, log P ~3.5), suggesting favorable oral bioavailability [2] [4].
Table 3: Applications of 1-Allyl/Alkyl-2-Substituted Benzimidazoles [2] [4] [5]
Application Domain | Target/Function | Role of Allyl/Butyl Groups |
---|---|---|
Anticancer Agents | Kinases (VEGFR, FGFR), PARP, HDAC | Butyl: Hydrophobic pocket binding; Allyl: Covalent warhead/pro-drug linkage |
Antimicrobials | DNA gyrase, DHFR | Butyl: Membrane penetration; Allyl: π-π stacking with bacterial DNA |
Ionic Liquids | Brønsted acid catalysts | Butyl: Tuning miscibility; Allyl: Site for quaternization |
Polymer Precursors | Conductive materials | Allyl: Radical polymerization/click chemistry |
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7